molecular formula C23H18BrClN2O2 B11970459 9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11970459
M. Wt: 469.8 g/mol
InChI Key: ZJPBXEJZXFEEBX-UHFFFAOYSA-N
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Description

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether is a complex organic compound with a unique structure that includes bromine, chlorine, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and chlorine substituents: This can be achieved through halogenation reactions using reagents like bromine and chlorine gas or their derivatives.

    Etherification: The final step involves the formation of the ether linkage, typically through a nucleophilic substitution reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether
  • **4-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methanone

Uniqueness

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18BrClN2O2/c1-28-18-9-4-15(5-10-18)23-27-21(19-12-16(24)6-11-22(19)29-23)13-20(26-27)14-2-7-17(25)8-3-14/h2-12,21,23H,13H2,1H3

InChI Key

ZJPBXEJZXFEEBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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